molecular formula C10H6F2N2O B11827784 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide

Cat. No.: B11827784
M. Wt: 208.16 g/mol
InChI Key: SDWBBBCCHVDJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide is a chemical compound with the molecular formula C10H6F2N2O and a molecular weight of 208.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a difluorophenyl group, and an enamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include amides, amines, and substituted phenyl derivatives. These products have various applications in pharmaceuticals and materials science .

Scientific Research Applications

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the difluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

2-cyano-3-(3,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C10H6F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H2,14,15)

InChI Key

SDWBBBCCHVDJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.